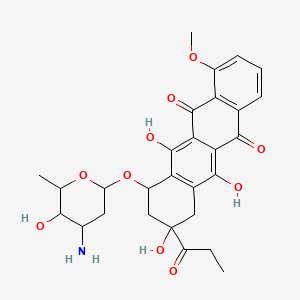

Ethyl Daunorubicin

Description

Overview of Anthracycline Scaffold in Chemical Biology Research

The anthracycline framework, characterized by its tetracyclic quinone aglycone linked to a sugar moiety, is a privileged structure in chemical biology. nih.gov This scaffold provides a unique three-dimensional architecture that allows for intercalation into DNA and interaction with key cellular enzymes like topoisomerase II. researchgate.net The inherent biological activity of this scaffold has made it a focal point for the development of new research tools to study DNA replication, transcription, and chromatin structure. nih.govnih.gov The planar aromatic portion of the molecule inserts between DNA base pairs, while the sugar moiety sits (B43327) in the minor groove, providing further stability and specificity to the interaction. researchgate.net This dual-mode binding is a key area of investigation, and a vast library of over 2,000 anthracycline analogues has been developed to explore the nuances of this process. nih.gov

The Significance of Daunorubicin (B1662515) as a Lead Compound for Derivatization Studies

Daunorubicin, a naturally occurring anthracycline isolated from Streptomyces peucetius, serves as a crucial lead compound for the synthesis of new analogues. nih.govnih.gov Its well-defined chemical structure and established biological activity provide a solid baseline for comparative studies. The presence of several modifiable functional groups on both the aglycone and the daunosamine (B1196630) sugar allows for a wide range of chemical transformations. nih.gov Researchers have focused on modifying daunorubicin to create derivatives with altered DNA binding affinity, topoisomerase II inhibition, and cellular uptake properties. These studies are essential for mapping the structure-activity relationships (SAR) of the anthracycline class. researchgate.net

Strategic Approaches to Structural Modification for Enhanced Research Focus

The structural modification of daunorubicin is a strategic endeavor aimed at fine-tuning its properties for specific research questions. Key approaches include:

Modification of the Daunosamine Sugar: The amino group on the daunosamine sugar is a frequent target for modification. Altering this group can influence the molecule's interaction with the minor groove of DNA and affect its cellular uptake. mdpi.com

Alterations to the Aglycone: Changes to the tetracyclic core, such as hydroxylation patterns, can impact the molecule's redox properties and its interaction with cellular targets. nih.gov

Variation of the C-9 Acyl Group: The side chain at the C-9 position has been a significant focus of derivatization efforts. Modifications to this group can influence the compound's lipophilicity and steric interactions at the intercalation site. wikipedia.org

The synthesis of Ethyl Daunorubicin, which involves the modification of the C-9 acyl group, falls squarely within this last category of strategic structural modification.

Chemical and Research Profile of this compound

This compound, also known as 9-propionyl daunorubicin, is a synthetic analogue of daunorubicin. Its defining feature is the replacement of the acetyl group at the C-9 position with a propionyl group.

Synthesis and Characterization

The synthesis of this compound has been reported in the scientific literature. A key method involves the reaction of the lithium enolate of N-(trifluoroacetyl)daunorubicin with methyl iodide in tetrahydrofuran (B95107). wikipedia.org This reaction specifically targets the C-9 position, leading to the formation of the 9-propionyl derivative in high yield. wikipedia.org The N-trifluoroacetyl protecting group can then be removed to yield the final product. wikipedia.org

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C28H31NO10 |

| Molecular Weight | 541.55 g/mol |

| Appearance | Dark Red Solid |

| Synonyms | 9-Propionyl Daunorubicin, Daunorubicin Impurity F |

| CAS Number | 771423-67-7 |

Data sourced from available chemical supplier information. youtube.com

Research Findings

Research into the biological activity of this compound has provided valuable insights into the structure-activity relationship of the C-9 position of anthracyclines. In a study evaluating a series of daunorubicin analogues with novel 9-acyl substituents, this compound (referred to as the 9-propionyl derivative) was tested for its antitumor activity against P388 leukemia in mice. wikipedia.org The study found that the C-alkylated analogues, including this compound, were less active than the parent compound, daunorubicin. wikipedia.org

Table 2: Comparative Antitumor Activity of Daunorubicin and 9-Acyl Analogues against P388 Leukemia in Mice

| Compound | Optimal Dose (mg/kg) | % T/C (Increase in Lifespan) |

| Daunorubicin | 2.5 | 165 |

| 9-Propionyl Daunorubicin (this compound) | 10 | 134 |

| 9-Isobutyryl Daunorubicin | 20 | 127 |

% T/C represents the ratio of the median survival time of the treated group to the control group, expressed as a percentage. Data adapted from Smith et al., 1979. wikipedia.org

The data indicates that while this compound retains some biological activity, the extension of the acyl chain from acetyl to propionyl leads to a decrease in potency compared to daunorubicin. This finding is crucial for understanding the steric and electronic requirements for optimal activity at the C-9 position and helps to guide the design of future anthracycline-based research probes.

Properties

Molecular Formula |

C28H31NO10 |

|---|---|

Molecular Weight |

541.5 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C28H31NO10/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3 |

InChI Key |

CZQVKXODOPXMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Daunorubicin Derivatives

Functionalization of the Daunosamine (B1196630) Moiety

The daunosamine sugar is a critical component of daunorubicin (B1662515), and its primary amino group at the C-3' position offers a prime site for chemical derivatization.

N-Alkylation and N-Acylation Strategies with Ethylating Agents

The introduction of an ethyl group onto the nitrogen atom of the daunosamine moiety can be achieved through N-alkylation or N-acylation followed by reduction.

N-Alkylation: Direct N-alkylation of the amino group of daunorubicin with an ethylating agent, such as ethyl iodide or diethyl sulfate, represents a straightforward approach to obtaining N-ethyl daunorubicin. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen iodide or sulfuric acid formed during the reaction. The choice of solvent is crucial to ensure the solubility of both the polar daunorubicin hydrochloride and the less polar alkylating agent. Protic solvents like methanol (B129727) or ethanol, or aprotic polar solvents such as dimethylformamide (DMF), are often employed. To drive the reaction to completion, an excess of the ethylating agent may be used. However, care must be taken to control the reaction conditions to minimize the formation of the N,N-diethyl derivative as a byproduct. Reductive amination, a milder method, can also be utilized. This involves the reaction of daunorubicin with acetaldehyde (B116499) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield N-ethyl daunorubicin. researchgate.net This method offers high selectivity for mono-alkylation. researchgate.net

| Method | Reagents | Key Considerations |

| Direct N-Alkylation | Ethyl iodide, Diethyl sulfate, Base (e.g., K₂CO₃, Et₃N) | Potential for over-alkylation to N,N-diethyl derivative. |

| Reductive Amination | Acetaldehyde, Sodium cyanoborohydride (NaBH₃CN) | High selectivity for mono-N-ethylation. researchgate.net |

| N-Acylation followed by Reduction | 1. Acetyl chloride or Acetic anhydride2. LiAlH₄ or BH₃ | Two-step process, may offer higher purity. |

Synthesis of Ethylthiourea (B145662) and Related Derivatives

The synthesis of ethylthiourea derivatives of daunorubicin introduces a distinct functional group with different hydrogen bonding capabilities and potential for novel interactions with biological targets. The general synthesis of N-acyl thiourea (B124793) derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. doi.org This intermediate then reacts with a primary or secondary amine via nucleophilic addition to yield the desired N-acyl thiourea. doi.org

To synthesize an N-(daunorubicin)-N'-ethylthiourea, daunorubicin would act as the amine nucleophile. The reaction would involve the treatment of daunorubicin with ethyl isothiocyanate. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. The nucleophilic 3'-amino group of the daunosamine moiety attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding ethylthiourea derivative.

A plausible reaction scheme is outlined below:

Step 1: Preparation of Ethyl Isothiocyanate (if not commercially available) Ethylamine (B1201723) can be reacted with carbon disulfide in the presence of a base, followed by treatment with an acyl chloride or similar reagent to generate ethyl isothiocyanate.

Step 2: Reaction with Daunorubicin Daunorubicin hydrochloride is typically converted to the free base form before reaction. The free base is then dissolved in a suitable solvent and treated with ethyl isothiocyanate. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Reactant 1 | Reactant 2 | Product | Solvent |

| Daunorubicin (free base) | Ethyl isothiocyanate | N-(daunorubicin)-N'-ethylthiourea | DMF, Acetonitrile |

Modifications on the Anthracycline Chromophore (Aglycone)

The tetracyclic aglycone of daunorubicin presents several positions amenable to the introduction of ethyl moieties, which can significantly alter the electronic and steric properties of the molecule.

Alkylation and Substitution at Specific Carbon Positions (e.g., C-7, C-9, C-10) with Ethyl Moieties

C-9 Position: The C-9 acetyl group is a common site for modification. The generation of a C-9 propionyl derivative, which contains an ethyl group attached to the C-9 carbonyl, has been reported. nih.gov This was achieved by reacting the lithium enolate of N-(trifluoroacetyl)daunorubicin with methyl iodide. nih.gov To introduce a C-9 ethyl group directly, a similar strategy employing an ethylating agent like ethyl iodide can be envisioned. One study described the use of ethyl iodide as an alkylating agent for the C-9 position of N-(trifluoroacetyl)daunorubicin. nih.gov This reaction required the use of hexamethylphosphoramide (B148902) as a cosolvent and resulted in a mixture of mono- and dialkylated products. nih.gov

C-7 Position: The C-7 position is where the daunosamine sugar is attached via a glycosidic bond. Modification at this carbon typically involves the synthesis of the aglycone with the desired ethyl substituent prior to glycosylation. Direct ethylation at C-7 on the intact daunorubicin molecule is challenging due to the presence of the glycosidic linkage.

C-10 Position: The C-10 position is another potential site for alkylation. Similar to the C-9 position, this can be achieved by generating an enolate at C-10 followed by quenching with an ethyl electrophile. The regioselectivity of enolate formation would be a critical factor to control.

| Position | Methodology | Ethylating Agent | Key Findings/Challenges |

| C-9 | Enolate alkylation | Ethyl iodide | Required hexamethylphosphoramide as a cosolvent; produced a mixture of products. nih.gov |

| C-7 | Pre-glycosylation synthesis | - | Direct ethylation on intact molecule is difficult. |

| C-10 | Enolate alkylation | Ethyl electrophile | Regioselectivity of enolate formation is a key challenge. |

Introduction of Ethyl Groups via Novel Chemical Reactions

Modern organic synthesis offers a plethora of reactions that could be adapted for the introduction of ethyl groups onto the anthracycline scaffold. For instance, cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed if a suitable halogenated daunorubicin precursor is available. The introduction of a vinyl group followed by hydrogenation is another potential strategy. Research into novel synthetic methods is ongoing, aiming to provide more efficient and selective routes to ethyl-substituted anthracyclines. researchgate.net

Glycosidic Bond Derivatization

Modification of the glycosidic linkage itself or the sugar moiety to incorporate an ethyl group is a less explored but potentially fruitful avenue for creating novel daunorubicin analogs. This could involve the synthesis of an ethyl-substituted daunosamine analog, which would then be coupled to the daunorubicinone aglycone. The synthesis of such a modified sugar would be a multi-step process. Alternatively, enzymatic glycosylation methods could potentially be used with engineered enzymes and ethyl-containing sugar donors. researchgate.net The Koenigs-Knorr glycosidation is a classical method for forming glycosidic bonds and could be adapted for coupling an ethyl-modified sugar to the aglycone. doi.orgnih.gov

Stereoselective Synthesis of Ethyl Daunorubicin Enantiomers and Diastereomers

The stereoselective synthesis of this compound derivatives involves the controlled formation of specific stereoisomers. This can be achieved by modifying existing stereocenters on the daunorubicin molecule or by introducing new chiral centers in a predictable manner. Key strategies include the stereoselective modification of the C-9 side chain and the daunosamine sugar moiety.

One of the primary methods for generating a key precursor to what can be considered an "this compound" involves the alkylation of the enolate of a protected daunorubicin derivative. Specifically, the reaction of the lithium enolate of N-(trifluoroacetyl)daunorubicin with methyl iodide in tetrahydrofuran (B95107) has been shown to produce the 9-propionyl derivative in high yield. nih.gov This 9-propionyl derivative is essentially an ethyl ketone analog of daunorubicin. However, attempts to directly introduce an ethyl group via alkylation with ethyl iodide have resulted in mixtures of mono- and dialkylated products, with limited information on the stereochemical outcome of this transformation. nih.gov This highlights the challenges in achieving high stereoselectivity directly at the C-9 position through simple alkylation.

A more controlled and widely reported approach to obtaining daunorubicin diastereomers involves the modification of the daunosamine sugar. A prominent example is the synthesis of 4'-epi-daunorubicin, a diastereomer of daunorubicin where the hydroxyl group at the 4' position of the sugar has the opposite configuration. One effective method for this transformation is the stereospecific reduction of a 4'-keto intermediate. This process starts with the oxidation of N-trifluoroacetyl-13-daunorubicinol to produce 4'-keto-N-trifluoroacetyldaunorubicin, which is then stereospecifically reduced to yield N-trifluoroacetyl-4'-epi-daunorubicin. nih.gov This method can produce the desired epimer in yields exceeding 90%. nih.gov

The synthesis of different anomers, which are diastereomers that differ in the configuration at the anomeric carbon (C-1'), is another important aspect of stereoselective synthesis. Both the α and β anomers of certain daunorubicin derivatives have been synthesized and separated, allowing for the evaluation of their distinct biological activities. nih.gov

Below are data tables summarizing key research findings in the stereoselective synthesis of daunorubicin diastereomers.

Table 1: Stereoselective Synthesis of 4'-epi-Daunorubicin

| Starting Material | Key Intermediate | Reducing Agent | Product | Yield | Reference |

| N-Trifluoroacetyl-13-daunorubicinol | 4'-Keto-N-trifluoroacetyldaunorubicin | Sodium borohydride | N-Trifluoroacetyl-4'-epi-daunorubicin | >90% | nih.gov |

This interactive table summarizes the key steps and reagents in the synthesis of a key daunorubicin diastereomer.

Table 2: Synthesis of Daunorubicin Analogue Anomers

| Aglycone | Glycosyl Donor | Anomers Obtained | Separation | Reference |

| Daunomycinone | Protected L-arabino-hexopyranosyl chloride | α and β | Chromatographic separation | nih.gov |

This interactive table highlights the synthesis of anomeric pairs of daunorubicin analogues.

While the synthesis of various diastereomers of daunorubicin has been successfully achieved with a high degree of stereocontrol, particularly at the daunosamine sugar, the stereoselective synthesis of enantiomers and diastereomers of "this compound" resulting from modification of the C-9 side chain remains a less explored area. The direct and stereocontrolled introduction of an ethyl group to form a new chiral center at C-13, or the separation of such stereoisomers, is not extensively documented in the available scientific literature. Future research may focus on the development of new synthetic methodologies, potentially involving chiral auxiliaries or asymmetric catalysts, to achieve greater control over the stereochemistry at the C-9 side chain of daunorubicin and its derivatives.

Molecular Mechanisms of Action of Ethyl Daunorubicin Derivatives

DNA Intercalation and Binding Affinity

A key mechanism of action for daunorubicin (B1662515) derivatives is their ability to insert their planar anthraquinone (B42736) ring system between the base pairs of the DNA double helix. nih.gov This process, known as intercalation, is a critical event that triggers a cascade of cellular responses ultimately leading to cell death. nih.gov The binding of these compounds to DNA is a non-covalent interaction. nih.gov

The formation of a complex between daunorubicin derivatives and DNA has been extensively studied using various biophysical techniques. nih.gov Crystal structures have confirmed that the anthraquinone moiety intercalates between adjacent base pairs, while the sugar residue and the saturated cyclohexane (B81311) ring (ring A) position themselves in the minor groove of the DNA. nih.gov This interaction stabilizes the DNA duplex structure. researchgate.net

The binding process involves several molecular interactions that contribute to the stability of the complex. nih.gov Research on various analogues, including those with substitutions on the sugar moiety, indicates that both the aromatic core and the aminosugar are crucial for DNA binding. However, the structural features of the aromatic portion have a more significant influence on the binding affinity. nih.gov Studies on 3'-N-alkyl derivatives have shown that the nature of the substituent on the amino group of the sugar can significantly affect both intercalation and biological activity. researchgate.netnih.gov

Spectroscopic methods are powerful tools for investigating the binding of daunorubicin derivatives to DNA.

UV-Vis Spectroscopy: The interaction of daunorubicin with DNA can be monitored by changes in its UV-Visible absorption spectrum. researchgate.netresearchgate.net Upon intercalation, a hypochromic effect (decrease in molar absorptivity) and a bathochromic shift (redshift) in the absorption maxima are typically observed. nih.gov These spectral changes are indicative of the close association between the drug's chromophore and the DNA base pairs. researchgate.net The magnitude of these changes can be used to calculate the binding affinity. For instance, studies using UV-Vis spectrophotometry have determined the apparent binding constant (K_b) for daunorubicin with calf thymus DNA. researchgate.net

Fluorescence Quenching: Daunorubicin is an inherently fluorescent molecule. nih.govnih.gov Its fluorescence is significantly quenched upon intercalation into DNA. nih.govnih.govresearchgate.net This quenching occurs because the diffusion of the drug into the DNA double helix reduces the active surface of the daunorubicin molecule available for excitation. researchgate.netscielo.br The quenching phenomenon can be analyzed using the Stern-Volmer equation to determine binding constants. researchgate.netresearchgate.net The extent of fluorescence quenching provides a measure of the binding affinity of the derivative to DNA. nih.gov For example, the binding constant for doxorubicin (B1662922), a closely related anthracycline, was estimated to be 1.12×10^5 L/mol using this method. researchgate.net

Table 1: DNA Binding Constants of Daunorubicin and Related Compounds from Spectroscopic Studies

| Compound | Method | Binding Constant (K_b) M⁻¹ | Source |

|---|---|---|---|

| Daunorubicin | UV-Vis Spectroscopy | 7.8 x 10⁴ | researchgate.net |

| Daunorubicin | Computerized Curve-Fitting (Spectroscopy) | 1.27 x 10⁶ | bohrium.com |

| Daunorubicin | Optical Method (Scatchard Plot) | 0.10 - 0.12 x 10⁶ | nih.gov |

| Doxorubicin | Computerized Curve-Fitting (Spectroscopy) | 2.04 x 10⁶ | bohrium.com |

| Doxorubicin | UV-Vis Spectroscopy | 3.2 x 10⁴ | scielo.br |

| Doxorubicin | Optical Method (Scatchard Plot) | 0.13 - 0.16 x 10⁶ | nih.gov |

| Valrubicin | Spectrophotometric Titration | 1.75 x 10³ | researchgate.net |

Daunorubicin and its derivatives can act as allosteric effectors, meaning they can bind to one site on the DNA and induce a conformational change at another site. nih.govnih.gov This has been demonstrated in studies using poly(dGdC)₂, a synthetic DNA polymer that can exist in either a right-handed B-form or a left-handed Z-form. nih.gov Under solution conditions that favor the Z-DNA conformation, (+)-daunorubicin can allosterically convert the polynucleotide into a right-handed, intercalated form. nih.govnih.gov This indicates that the drug not only recognizes a specific DNA conformation but can also actively shift the conformational equilibrium to a form that it binds with higher affinity. nih.gov

The interaction between daunorubicin derivatives and DNA exhibits significant stereochemical selectivity. nih.gov This has been highlighted by comparative studies of the naturally occurring (+)-daunorubicin and its synthetically prepared enantiomer, (-)-daunorubicin (also known as WP900). nih.govnih.gov Research has shown that (+)-daunorubicin binds selectively to right-handed DNA conformations (like B-DNA). nih.govnih.gov In contrast, its enantiomer, WP900, binds selectively to left-handed Z-DNA. nih.gov This chiral selectivity is so pronounced that each enantiomer can function as an allosteric effector to convert the DNA to the conformation it preferentially binds. nih.gov For instance, WP900 can induce a transition from right-handed B-DNA to a left-handed form. nih.govnih.gov This discovery opens avenues for designing drugs that can target non-canonical DNA structures. nih.govnih.gov

Reactive Oxygen Species Generation and Associated Cellular Responses

A significant aspect of anthracycline pharmacology is their ability to generate reactive oxygen species (ROS). drugbank.comnih.gov This occurs through a process known as redox cycling, where the quinone moiety of the anthracycline molecule undergoes enzymatic reduction to a semiquinone radical. nih.gov This radical can then react with molecular oxygen to produce superoxide (B77818) radicals, initiating a cascade that generates other ROS like hydrogen peroxide and highly reactive hydroxyl radicals. nih.govresearchgate.net

Perturbation of Gene Expression and Transcriptional Regulation

Beyond direct DNA damage, daunorubicin and its derivatives can profoundly alter cellular function by perturbing gene expression. nih.gov This occurs through several mechanisms. Firstly, by intercalating into DNA, the drug can physically obstruct the binding of transcription factors to promoter regions, thereby inhibiting the transcription of specific genes. wikipedia.org Secondly, the DNA damage induced by topoisomerase II poisoning triggers complex DNA damage response (DDR) pathways, leading to widespread changes in the cellular transcriptome. cancer-research-network.com

Studies on daunorubicin have shown that it can down-regulate the expression of numerous genes, including those involved in critical cellular processes. nih.gov For example, daunorubicin-resistant leukemia cells have been observed to express a distinct gene signature, indicating that adaptation to the drug involves significant transcriptional reprogramming. researchgate.net While it is expected that ethyl daunorubicin derivatives would also impact gene expression, specific genome-wide studies or analyses detailing the unique set of genes and transcriptional pathways perturbed by these specific analogs are not available.

Cellular Effects on Cell Cycle Progression and Programmed Cell Death

The culmination of the molecular actions of this compound derivatives is the inhibition of cancer cell proliferation, primarily through the induction of cell cycle arrest and programmed cell death.

The integrity of the cell cycle is monitored by a series of checkpoints that can halt cell division to allow for DNA repair. The DNA double-strand breaks generated by topoisomerase II poisons like daunorubicin are potent activators of these checkpoints. cancer-research-network.com Following treatment with daunorubicin, cells often accumulate in the G2/M phase of the cell cycle. nih.gov This G2/M arrest prevents cells with damaged DNA from entering mitosis, providing a window for repair. If the damage is too extensive to be repaired, the sustained cell cycle arrest can trigger apoptosis. nih.gov This effect is a hallmark of DNA-damaging agents. While specific flow cytometry data for this compound is scarce, it is a well-established consequence of the activity of its parent compound, daunorubicin. nih.govnih.gov

Apoptosis, or programmed cell death, is the primary mechanism by which daunorubicin and its derivatives eliminate cancer cells. medchemexpress.combohrium.com This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Daunorubicin has been shown to activate both. bohrium.com

The intrinsic pathway is often triggered by DNA damage and cellular stress. It involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net This, in turn, leads to the activation of a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net Studies on daunorubicin and its other derivatives confirm the induction of apoptosis through the loss of mitochondrial membrane potential and the activation of caspase-3. nih.gov It is through these established apoptotic mechanisms that this compound derivatives are presumed to exert their cytotoxic effects.

Induction of Necrosis and Other Forms of Cell Death

Beyond the well-documented induction of apoptosis, certain this compound derivatives have been shown to instigate alternative cell death mechanisms, most notably necrosis. This form of cell death is characterized by a loss of plasma membrane integrity, leading to cellular swelling and lysis. Research into the cytotoxic effects of novel daunorubicin analogs has revealed that structural modifications can significantly influence the mode of cell death, shifting the balance from a programmed apoptotic process to a more inflammatory necrotic outcome.

Detailed investigations into formamidine (B1211174) derivatives of daunorubicin, such as DAUFmor and DAUFhex, have provided substantial evidence for their capacity to induce necrosis in human leukemia cell lines. nih.gov These studies are crucial for understanding the full spectrum of anti-cancer activity and for the development of derivatives with specific cell-killing profiles.

The induction of necrosis is typically identified by methods that assess plasma membrane integrity, such as flow cytometry using propidium (B1200493) iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the DNA of necrotic cells, which have lost membrane integrity.

Research Findings on Necrosis Induction

Studies on human acute lymphoblastic leukemia MOLT-4 cells and human acute myeloblastic leukemia ML-1 cells have demonstrated that treatment with DAUFmor and DAUFhex leads to a significant increase in the population of late apoptotic and necrotic cells. nih.gov This effect is both concentration- and time-dependent, indicating a direct pharmacological action of these compounds on the cellular mechanisms governing membrane stability.

The comparative analysis revealed that while the parent compound, daunorubicin, also induces necrosis, its derivatives can exhibit different potencies and kinetics. For instance, in ML-1 cells, DAUFmor was found to be more active in inducing cell death compared to DAUFhex. nih.gov Interestingly, such differences were not as pronounced in MOLT-4 cells, suggesting a cell-line-specific response to these derivatives.

One of the key events linked to the induction of necrosis by these anthracycline derivatives is the disruption of the mitochondrial membrane potential (MMP). nih.gov A significant decrease in the percentage of cells with high MMP was observed following treatment with DAUFmor and DAUFhex. This mitochondrial dysfunction is a critical upstream event that can trigger downstream processes leading to the loss of plasma membrane integrity and necrotic cell death. The generation of reactive oxygen species (ROS) is a well-established mechanism of anthracycline-induced cytotoxicity and is known to contribute to both apoptosis and necrosis. nih.govnih.govnih.govdrugbank.commdpi.com The interaction of these drugs with cellular components can lead to the production of superoxide radicals and hydrogen peroxide, which in turn can cause oxidative damage to lipids, proteins, and DNA, ultimately compromising membrane integrity. nih.govnih.gov

The tables below summarize the research findings on the induction of late apoptosis/necrosis and the reduction of mitochondrial membrane potential in MOLT-4 and ML-1 cells after treatment with DAUFmor and DAUFhex.

Necrosis Induction in MOLT-4 Cells

| Compound | Concentration (µM) | Time (h) | Late Apoptotic/Necrotic Cells (%) |

|---|---|---|---|

| DAUFmor | 0.5 | 24 | Data Not Available in Source |

| DAUFmor | 0.5 | 48 | ~25 |

| DAUFmor | 0.5 | 72 | ~30 |

| DAUFhex | 0.5 | 24 | Data Not Available in Source |

| DAUFhex | 0.5 | 48 | ~20 |

| DAUFhex | 0.5 | 72 | ~25 |

Mitochondrial Membrane Potential in MOLT-4 Cells

| Compound | Concentration (µM) | Time (h) | Cells with High MMP (%) |

|---|---|---|---|

| DAUFmor | 0.5 | 24 | ~70 |

| DAUFmor | 0.5 | 48 | ~50 |

| DAUFmor | 0.5 | 72 | ~40 |

| DAUFhex | 0.5 | 24 | ~75 |

| DAUFhex | 0.5 | 48 | ~60 |

| DAUFhex | 0.5 | 72 | ~50 |

Necrosis Induction in ML-1 Cells

| Compound | Concentration (µM) | Time (h) | Late Apoptotic/Necrotic Cells (%) |

|---|---|---|---|

| DAUFmor | 1.0 | 24 | Data Not Available in Source |

| DAUFmor | 1.0 | 48 | ~20 |

| DAUFmor | 1.0 | 72 | ~25 |

| DAUFhex | 1.0 | 24 | Data Not Available in Source |

| DAUFhex | 1.0 | 48 | ~15 |

| DAUFhex | 1.0 | 72 | ~20 |

Mitochondrial Membrane Potential in ML-1 Cells

| Compound | Concentration (µM) | Time (h) | Cells with High MMP (%) |

|---|---|---|---|

| DAUFmor | 1.0 | 24 | ~80 |

| DAUFmor | 1.0 | 48 | ~65 |

| DAUFmor | 1.0 | 72 | ~55 |

| DAUFhex | 1.0 | 24 | ~85 |

| DAUFhex | 1.0 | 48 | ~75 |

| DAUFhex | 1.0 | 72 | ~65 |

Note: The data presented in the tables are estimations derived from graphical representations in the source material and are intended to be illustrative. nih.gov

The induction of necrosis by these this compound derivatives highlights the complex interplay between the chemical structure of the drug, the specific cellular context, and the resulting mode of cell death. Understanding these alternative cell death pathways is essential for the rational design of new anticancer agents with improved efficacy and predictable mechanisms of action.

Preclinical Data on "this compound" is Not Available in Publicly Accessible Scientific Literature

A comprehensive and thorough search of publicly available scientific literature and research databases has been conducted to gather information on the chemical compound "this compound" for an article structured around its preclinical evaluation. The requested article outline included specific sections on cytotoxicity profiling in various cancer cell lines and in vitro assays for DNA damage and repair modulation.

Despite extensive and targeted searches for "this compound" and its potential synonyms, such as "N-ethyl-daunorubicin" and "daunorubicin ethyl ester," no specific preclinical data corresponding to the requested outline could be located. The search did not yield any detailed research findings, cytotoxicity data (such as IC50 values), or results from DNA damage assays (including DNA strand break induction or histone H2AX phosphorylation) for a compound identified as this compound.

The scientific literature is rich with data on the parent compound, Daunorubicin, and other well-known derivatives. However, "this compound" does not appear to be a widely studied compound, and as such, the specific, detailed, and quantitative data required to populate the requested article sections and data tables are not available in the public domain.

Therefore, it is not possible to generate the requested article focusing solely on the preclinical evaluation of "this compound" with the specified level of scientific detail and adherence to the provided outline.

Preclinical Evaluation of Ethyl Daunorubicin Derivatives in in Vitro Anticancer Models

Studies on Metabolic Activity and Cellular Uptake in Preclinical Models

The preclinical evaluation of ethyl daunorubicin (B1662515) derivatives, particularly focusing on their metabolic stability and cellular uptake, is crucial for understanding their potential as anticancer agents. These studies provide insights into how structural modifications at the daunosamine (B1196630) sugar moiety influence the interaction of these compounds with cancer cells and their subsequent metabolic fate. While specific data on a simple N-ethyl derivative of daunorubicin is limited in publicly available research, studies on various N-substituted daunorubicin analogs offer valuable insights into these parameters.

Metabolic Activity of N-Substituted Daunorubicin Derivatives

Table 1: Metabolic Stability of Daunorubicin in Leukemic Cells from AML Patients

| Patient Sample | % Daunorubicinol (DOL) Formed |

| 1 | 5.2 |

| 2 | 10.8 |

| 3 | 2.5 |

| 4 | 15.1 |

| 5 | 8.9 |

| ... (n=25) | ... |

| Data adapted from a study on daunorubicin metabolism in AML patient cells, showing significant interindividual variation. eurekaselect.com The study highlights the role of cellular metabolism in drug activity. |

Cellular Uptake of N-Substituted Daunorubicin Derivatives

The efficiency of a chemotherapeutic agent is highly dependent on its ability to accumulate within cancer cells. The cellular uptake of daunorubicin is a complex process that can involve passive diffusion and energy-dependent mechanisms. researchgate.netnih.gov Studies have shown that the intracellular accumulation of daunorubicin can be significantly affected by the expression of efflux pumps like P-glycoprotein (P-gp), a key contributor to multidrug resistance (MDR). nih.gov

Modifications to the amino group of daunorubicin to create N-substituted derivatives have been explored as a strategy to overcome MDR. researchgate.net The rationale is that such modifications may alter the recognition of the drug by efflux pumps, leading to increased intracellular concentrations. researchgate.net While direct quantitative uptake data for a simple N-ethyl daunorubicin is scarce, the cytotoxic activity of various N-alkylated derivatives provides indirect evidence of their cellular accumulation and interaction with intracellular targets.

Research on a series of N-alkylated daunorubicin derivatives, synthesized through reductive amination, has demonstrated that these compounds can exhibit cytotoxicity greater than the parent drug, daunorubicin, in various cancer cell lines. nih.gov This enhanced cytotoxicity suggests efficient cellular uptake and retention. For instance, certain N-substituted derivatives showed significantly higher potency in A549 (human lung carcinoma) and MCF7 (human breast adenocarcinoma) cell lines compared to daunorubicin. nih.gov

Table 2: In Vitro Cytotoxicity (IC50, µM) of N-Substituted Daunorubicin Derivatives in Various Cancer Cell Lines

| Compound | A549 | MCF7 | LoVo |

| Daunorubicin | 0.85 | 0.92 | 0.15 |

| Derivative 4a | 0.79 | 0.88 | 0.13 |

| Derivative 4b | 0.81 | 0.90 | 0.14 |

| Derivative 4e | 0.45 | 0.51 | 0.08 |

| Derivative 4f | 0.52 | 0.59 | 0.09 |

| Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency. The derivatives are N-alkylated analogs of daunorubicin. nih.gov |

The uptake of anthracyclines is not solely dependent on the drug's structure but also on the cellular machinery. Studies have shown that daunorubicin accumulation can be an energy-dependent process, potentially involving sequestration into subcellular compartments like lysosomes. researchgate.net This process can be inhibited by agents that disrupt cellular energy metabolism. researchgate.net The heterogeneity in drug uptake among different cancer cells, and even within a single tumor, can contribute to the selection of drug-resistant clones and ultimately lead to treatment failure. Therefore, understanding the cellular uptake mechanisms of ethyl daunorubicin derivatives is essential for predicting their therapeutic efficacy.

Mechanisms of Resistance to Ethyl Daunorubicin Derivatives in Preclinical Models

Efflux Pump Mediated Resistance

One of the most well-documented mechanisms of resistance to ethyl daunorubicin (B1662515) derivatives is the active removal of the drug from the cancer cell, mediated by efflux pumps. researchgate.net This process lowers the intracellular concentration of the drug, preventing it from reaching its therapeutic target in sufficient amounts to induce cell death. researchgate.netresearchgate.net

The primary efflux pumps implicated in this form of resistance belong to the ATP-Binding Cassette (ABC) transporter superfamily. nih.govoaepublish.comnih.gov These membrane proteins utilize the energy from ATP hydrolysis to transport a wide variety of substances, including chemotherapeutic drugs, out of the cell. researchgate.netnih.gov

P-glycoprotein (P-gp, or ABCB1): Encoded by the MDR1 gene, P-glycoprotein is a key transporter responsible for the efflux of numerous anticancer drugs, including anthracyclines like daunorubicin. nih.govnih.govmdpi.com Preclinical studies consistently show that cancer cells selected for resistance to daunorubicin often exhibit significant overexpression of P-gp. nih.govnih.gov This overexpression leads to decreased intracellular drug accumulation. For instance, in acute myeloid leukaemia (AML) cells, an inverse relationship has been observed between intracellular daunorubicin levels and P-gp functional activity. capes.gov.br

Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1): MRP1 is another important member of the ABC transporter family that confers a multidrug resistance phenotype. oaepublish.comclinpgx.org Like P-gp, its overexpression is associated with increased resistance to natural product drugs, including anthracyclines. clinpgx.org Research in adult AML has demonstrated a strong correlation between the simultaneous activity of both MRP1 and P-gp and in vitro resistance to daunorubicin (LC50), suggesting a cooperative or additive effect of these two pumps in mediating resistance. nih.gov

The table below summarizes findings on the impact of ABC transporter activity on daunorubicin accumulation and resistance.

| Transporter(s) | Cell/Patient Cohort | Key Finding | Correlation/Significance |

| P-gp & MRP1 | 69 AML Patients | Inverse correlation between transporter activity and intracellular daunorubicin accumulation (IDA). | P-gp: r = -0.31, P = 0.01; MRP1: r = -0.25, P = 0.04 capes.gov.br |

| P-gp & MRP1 | 80 Adult AML Patients | Strong correlation between simultaneous P-gp/MRP1 activity and daunorubicin (DNR) resistance. | r = .77, P < .0001 nih.gov |

| P-gp | Daunorubicin-resistant EHR2/DNR+ cells | Resistant cells accumulate only 20-30% of daunorubicin compared to sensitive cells, associated with P-gp overexpression. | Qualitative finding nih.gov |

This table presents data derived from studies on daunorubicin, a close structural analog of ethyl daunorubicin, illustrating the fundamental role of efflux pumps in anthracycline resistance.

The overexpression of ABC transporters is a result of changes in the regulation of their corresponding genes, such as MDR1 (ABCB1). nih.gov This can occur through several mechanisms observed in preclinical models:

Gene Amplification: The MDR1 gene can be amplified, leading to a higher number of gene copies and consequently, increased production of P-gp mRNA and protein. nih.gov

Transcriptional Regulation: Various transcription factors and signaling pathways can upregulate the expression of ABC transporter genes. For example, the NF-κB pathway has been implicated in the increased expression of P-gp in doxorubicin-resistant AML cell lines. mdpi.com

Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter the expression of ABC transporter genes, contributing to the resistance phenotype. nih.gov

Regulatory Networks: Complex regulatory networks, including those involving long non-coding RNAs (lncRNAs), can modulate the expression and activity of ABC transporters, thereby influencing drug efflux and chemoresistance. researchgate.net

Alterations in Topoisomerase II Activity and Expression

The primary intracellular target for this compound and other anthracyclines is DNA topoisomerase II (Top2). nih.govmdpi.com This enzyme is crucial for managing DNA topology during replication and transcription. wikipedia.orgnih.gov Anthracyclines act as "topoisomerase poisons" by stabilizing the transient complex formed between Top2 and DNA, which leads to double-strand breaks and ultimately triggers apoptosis. mdpi.comnih.gov

A key mechanism of acquired resistance involves alterations that reduce the effectiveness of this interaction. Preclinical models have shown that resistance to daunorubicin is often associated with a quantitative decrease in the Top2 enzyme. nih.gov

Reduced Protein Levels: Daunorubicin-resistant cell lines can exhibit significantly lower amounts of immunoreactive Top2 protein. In one study, resistant EHR2/DNR+ cells had only about one-third the amount of Top2 compared to the drug-sensitive parent cell line. nih.gov

Decreased Catalytic Activity: Corresponding with the lower protein levels, the catalytic activity of Top2 is also diminished in resistant cells. nih.gov This reduction in the drug's target means that fewer lethal Top2-DNA complexes can be formed at a given drug concentration. nih.gov

Reduced DNA-Protein Complex Formation: Assays measuring the formation of DNA-protein complexes stabilized by topoisomerase inhibitors show a marked reduction in resistant cells. In the EHR2/DNR+ cell line, the number of complexes formed was reduced by approximately 50% compared to sensitive cells. nih.gov

These findings indicate that a reduction in the cellular level of Top2 is a direct mechanism for evading the cytotoxic effects of anthracyclines. nih.govnih.gov

Dysregulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is the ultimate pathway through which anthracyclines eliminate cancer cells following DNA damage. nih.govbohrium.com Consequently, the dysregulation of apoptotic signaling is a critical mechanism of drug resistance. nih.govnih.gov Cancer cells can acquire resistance by upregulating anti-apoptotic proteins or by sustaining defects in pro-apoptotic signaling pathways. nih.gov

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., BCL-2, BCL-xL) members determines the cell's fate. mdpi.com Overexpression of anti-apoptotic proteins is a common strategy for cancer cells to resist chemotherapy.

BCL-2 Overexpression: Studies using human myeloid leukemia cells (U937) have shown that overexpressing BCL-2 significantly attenuates daunorubicin-induced apoptosis. nih.gov This protective effect is achieved by preventing the degradation of key signaling proteins, thereby blocking the apoptotic cascade. nih.gov

BCL-xL Upregulation: Similar to BCL-2, BCL-xL is another potent anti-apoptotic protein. Research has shown that cancer cell lines can upregulate BCL-2 and/or BCL-xL in response to treatment, and that cells with acquired resistance maintain higher levels of these proteins compared to their sensitive counterparts. nih.gov

The table below highlights findings related to the role of BCL-2 in daunorubicin resistance.

| Cell Line | Key Finding | Mechanism of Action |

| U937/Bcl-2 (Bcl-2 overexpressing) | Significantly attenuated apoptosis, caspase-3 activation, and PLC-gamma 1 degradation induced by daunorubicin. | Ectopic Bcl-2 expression interfered with the degradation of XIAP and Akt, blocking the apoptotic pathway. nih.gov |

| CCRF-CEM, MOLT-4 | Daunorubicin treatment induced changes in the expression of apoptotic proteins, including Bcl-2. | The balance between pro- and anti-apoptotic proteins like Bcl-2 and Bax determines cell sensitivity. latrobe.edu.au |

The tumor suppressor gene TP53, which encodes the p53 protein, is a critical checkpoint for cellular response to DNA damage. nih.gov Upon activation by genotoxic stress—such as that induced by this compound—wild-type p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov

Mutations in the TP53 gene, which are present in about half of all human cancers, are strongly linked to chemoresistance. nih.govresearchgate.net

Loss of Pro-Apoptotic Function: Mutations often occur in the DNA-binding domain of p53, abolishing its ability to activate the transcription of pro-apoptotic target genes. nih.gov This loss of function means that the cell fails to undergo apoptosis in response to drug-induced DNA damage.

Correlation with Resistance: The link between p53 mutation status and sensitivity to cytotoxic drugs has been established across numerous studies. nih.gov Specifically for anthracyclines like doxorubicin (B1662922), mutations in TP53 are associated with primary resistance in breast cancer and other malignancies. nih.govresearchgate.net The development of resistance to chemotherapy in some preclinical models has been shown to involve the selection of pre-existing TP53-mutant cell populations or the induction of new mutations. biorxiv.orgresearchgate.net

Genetic and Epigenetic Factors Influencing Resistance

Resistance to this compound derivatives in preclinical models is a multifaceted process driven by a complex interplay of genetic and epigenetic alterations within cancer cells. These changes can fundamentally alter the cellular response to the drug, leading to decreased efficacy and treatment failure.

Role of Specific Gene Mutations (e.g., DNMT3A, FLT3)

Specific gene mutations are key drivers of intrinsic and acquired resistance to anthracyclines, including derivatives of daunorubicin. Mutations in genes that regulate critical cellular processes such as DNA methylation and cell signaling can confer a survival advantage to cancer cells in the presence of the drug.

Mutations in the DNMT3A (DNA methyltransferase 3A) gene are frequently observed in certain cancers, such as acute myeloid leukemia (AML). nih.gov While DNMT3A is crucial for normal hematopoietic stem cell function, its mutation is an independent prognostic factor in AML. nih.gov Studies have shown that co-occurrence of DNMT3A and FLT3 (FMS-like tyrosine kinase 3) mutations is common in AML patients and is associated with a poorer prognosis. nih.govnih.gov Specifically, patients with both DNMT3A and FLT3-ITD (internal tandem duplication) mutations have demonstrated inferior outcomes when treated with standard chemotherapy regimens that include daunorubicin. nih.govnih.gov This suggests that these mutations contribute to a more aggressive disease phenotype that is less responsive to treatment.

The following table summarizes the impact of DNMT3A and FLT3 mutations on treatment outcomes in AML patients receiving daunorubicin-based chemotherapy.

| Gene Mutation Status | Effect on White Blood Cell (WBC) and Myeloid Progenitor Cell Counts | Chemotherapy Efficacy | Prognosis | Source |

| DNMT3A + FLT3-ITD Mutation | Significantly higher | Inferior | Poor | nih.govnih.gov |

| FLT3-ITD Mutation Only | Lower than combined mutation | Better than combined mutation | Better than combined mutation | nih.gov |

| DNMT3A Mutation Only | Lower than combined mutation | Better than combined mutation | Better than combined mutation | nih.gov |

| No Mutation (Control) | Normal | Best | Best | nih.gov |

Contribution of the Tumor Microenvironment to Resistance Phenomena

The tumor microenvironment (TME), the complex ecosystem of non-cancerous cells, extracellular matrix (ECM), and signaling molecules that surrounds a tumor, plays a pivotal role in fostering drug resistance. mdpi.comnih.gov The TME is not a passive bystander but an active participant that can protect cancer cells from the effects of chemotherapy, including this compound derivatives.

Interactions between cancer cells and various components of the TME, such as cancer-associated fibroblasts (CAFs), immune cells, and the ECM, can promote cell survival and resistance. nih.gov For example, CAFs can secrete growth factors and cytokines that activate pro-survival signaling pathways in cancer cells, counteracting the cytotoxic effects of the drug. nih.gov

The physical properties of the TME can also create barriers to drug delivery and efficacy. mdpi.com A dense ECM can impede the penetration of drugs into the tumor mass, preventing them from reaching all cancer cells in effective concentrations. mdpi.com Moreover, the abnormal vasculature within tumors can lead to regions of hypoxia (low oxygen) and altered pH. mdpi.com Hypoxic conditions can induce a more aggressive and treatment-resistant cancer cell phenotype. mdpi.com An acidic TME can also reduce the efficacy of certain chemotherapeutic agents. mdpi.com

Recent research suggests that the stroma of resistant tumors can be qualitatively and quantitatively different from that of treatment-sensitive tumors. researchgate.net For instance, in preclinical models of resistance to targeted therapies, the stroma of resistant tumors showed an upregulation of inflammatory pathways and genes associated with CAFs. researchgate.net This indicates that the TME co-evolves with the cancer cells under the selective pressure of treatment, contributing to the emergence of a resistant state.

The following table summarizes the key contributions of the tumor microenvironment to drug resistance.

| TME Component/Factor | Mechanism of Resistance | Effect on Cancer Cells | Source |

| Cancer-Associated Fibroblasts (CAFs) | Secretion of growth factors and cytokines. | Activation of pro-survival signaling pathways. | nih.gov |

| Extracellular Matrix (ECM) | Increased stiffness and density. | Impaired drug penetration and activation of resistance-associated signaling. | mdpi.comnih.gov |

| Hypoxia | Reduced oxygen levels. | Induction of a more aggressive and resistant phenotype. | mdpi.com |

| Acidic pH | Lower extracellular pH. | Reduced efficacy of pH-sensitive drugs. | mdpi.com |

| Immune Cells | Secretion of immunosuppressive factors. | Evasion of immune-mediated cancer cell killing. | nih.gov |

Structure Activity Relationship Sar Studies of Ethyl Daunorubicin Derivatives

Correlating Ethyl Moiety Position and Stereochemistry with Biological Activity

The position and stereochemistry of substituents on the daunorubicin (B1662515) molecule are known to have a crucial impact on its biological activity. nih.gov While specific studies focusing solely on an ethyl group are limited, research on derivatives with ethyl-containing substituents at the C-3' position of the daunosamine (B1196630) moiety provides valuable SAR insights.

In one study, new analogs of amidino-daunorubicin were synthesized with chiral substituents at the C-3' position. nih.govresearchgate.net These included derivatives with (R)- and (S)-1-phenylethylamine and (R)- and (S)-1-cyclohexylethylamine. The introduction of these chiral ethylamine-containing groups was evaluated for its influence on the cytotoxic activity of the daunorubicin derivatives. The study aimed to determine how the stereochemistry (R vs. S configuration) of these bulky substituents affected the biological properties of the resulting compounds. nih.govresearchgate.net The findings indicated that all the synthesized derivatives exhibited an ability to overcome the drug resistance barrier in cancer cells. nih.govscispace.com

A study on other natural product-inspired compounds highlighted that stereochemistry can lead to significant differences in biological activity, suggesting that stereoselective uptake mechanisms may be responsible for the enhanced activity of specific isomers. nih.govresearchgate.net This principle likely extends to ethylated daunorubicin derivatives, where the orientation of the ethyl group could affect recognition by cellular transporters.

Relationship Between Structural Modifications and DNA Binding Affinity/Specificity

The primary mechanism of action for daunorubicin involves its intercalation into DNA and the inhibition of topoisomerase II. cancer-research-network.com The tetracyclic ring of daunorubicin intercalates between DNA base pairs, while the amino sugar moiety binds to the minor groove. nih.gov Modifications to this sugar, such as the introduction of an ethyl group, can alter the molecule's DNA binding affinity and specificity.

Studies on N-alkylated daunorubicin derivatives, prepared through reductive amination, have shown that such modifications can lead to compounds with significantly greater cytotoxicity compared to the parent daunorubicin. mdpi.com This increased activity is attributed, in part, to an enhanced affinity for DNA. mdpi.comresearchgate.net The introduction of a substituent at the amino group of the daunosamine sugar can influence the molecule's interaction with the DNA duplex. mdpi.com

The binding of daunorubicin to DNA is a complex process that can be affected by changes in the drug's structure. The affinity of daunorubicin for DNA has been measured using various techniques, with binding constants reported in the range of 0.10 to 1.27 x 10^6 M-1. bohrium.comnih.govresearchgate.net While the DNA binding affinity of many synthetic analogs is weaker than that of daunorubicin, both the aromatic portion and the aminosugar are critical for this interaction. nih.gov

The table below summarizes the relative DNA binding affinity for a series of glycosylated intercalators designed as functional mimics of anthracyclines, illustrating how structural changes influence this parameter.

| Compound | Relative DNA Binding Affinity Rank | Comment |

|---|---|---|

| Compound 3 | 1 | Ranking based on single point FID titration. nih.gov |

| Compound 1 | 2 | |

| Compound 2 | 3 | |

| Compound 4 | 4 |

This table is based on data for model compounds and is intended to illustrate the principle that structural modifications affect DNA binding. Specific data for ethyl daunorubicin was not available.

SAR Insights into Overcoming Drug Resistance Mechanisms

A major limitation in the clinical use of daunorubicin is the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump. scispace.comresearchgate.net P-gp actively transports anthracyclines out of cancer cells, reducing their intracellular concentration and thus their cytotoxic effect. scispace.comresearchgate.net A key strategy in medicinal chemistry is to design daunorubicin derivatives that are poor substrates for P-gp.

Modifications to the sugar moiety of daunorubicin have been shown to be a promising approach to overcome P-gp-mediated MDR. scispace.com The hypothesis is that altering the sugar portion of the molecule can disrupt its recognition and binding by P-gp, thereby circumventing efflux and restoring intracellular drug levels. scispace.com Research on amidino-daunorubicin analogs with chiral substituents, including those containing an ethylamine (B1201723) structure like 1-phenylethylamine (B125046) and 1-cyclohexylethylamine, has demonstrated that these derivatives can overcome the drug resistance barrier in cancer cells. nih.govresearchgate.netscispace.com

The table below presents the resistance index (RI) for some of these derivatives, indicating their effectiveness in resistant cell lines. A lower RI value signifies a greater ability to overcome resistance.

| Derivative Class | Cell Lines Tested | Outcome |

|---|---|---|

| Amidino-daunorubicin analogs with chiral substituents (e.g., 1-phenylethylamine, 1-cyclohexylethylamine) | Sensitive (LoVo, MES-SA, HL-60) and resistant (LoVo/Dx, MES-SA/DX5, HL-60/MX2) human cancer cell lines | All tested derivatives were able to overcome the drug resistance barrier. nih.govscispace.com |

This table summarizes the findings from studies on daunorubicin derivatives with ethyl-containing chiral substituents.

These findings suggest that the introduction of specific, bulky N-substituents on the daunosamine moiety can effectively thwart P-gp-mediated efflux. This is a critical SAR insight for the design of new anthracyclines with improved clinical utility against resistant tumors.

Application of Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry are indispensable tools for understanding the SAR of daunorubicin derivatives at a molecular level. mdpi.comresearchgate.netnih.gov These techniques allow researchers to predict how structural modifications, such as the addition of an ethyl group, will affect the drug's interaction with its biological targets.

Computational methods are also used to predict the binding modes and energies of daunorubicin derivatives with DNA. mdpi.com These studies can help to explain the increased affinity and cytotoxicity observed with certain N-alkylated derivatives. mdpi.comresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies can establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities.

The table below lists some of the computational techniques applied in the study of daunorubicin derivatives and their applications.

| Computational Method | Application | Reference |

|---|---|---|

| Molecular Docking | Predicting binding of derivatives to DNA and P-gp homologs (MsbA). | scispace.commdpi.com |

| Molecular Dynamics Modeling | Analyzing the potential interactions of compounds with a DNA duplex. | mdpi.com |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating molecular descriptors with biological activity to guide the design of new compounds. | |

| Frontier Molecular Orbital and MEP Maps | Studying the electronic properties and potential interaction sites of the drug molecules. | researchgate.netnih.gov |

By integrating computational predictions with experimental data, researchers can more efficiently design and synthesize novel this compound derivatives with optimized properties, including enhanced potency, improved DNA binding, and the ability to overcome multidrug resistance.

Advanced Drug Delivery Systems for Ethyl Daunorubicin Derivatives Preclinical Research

Development and Characterization of Liposomal Formulations and Nanocarriers (preclinical focus)

Liposomes and nanocarriers serve as versatile platforms for the delivery of anthracyclines like daunorubicin (B1662515). nih.govuni-muenchen.de These systems can encapsulate the drug, altering its pharmacokinetic profile and biodistribution. nih.govuni-muenchen.de Preclinical development focuses on optimizing the physicochemical properties of these carriers—such as size, surface charge, and composition—to achieve stable formulations with efficient drug loading and controlled release characteristics. uni-muenchen.detandfonline.com For instance, DaunoXome®, a commercial liposomal formulation of daunorubicin, consists of small unilamellar vesicles composed of distearoylphosphatidylcholine (DSPC) and cholesterol, which improve the stability of the entrapped drug. tandfonline.commdpi.com

A critical parameter in the development of liposomal and nanocarrier systems is the encapsulation efficiency (EE%), which represents the percentage of the drug successfully incorporated into the carrier. High EE% is desirable for a viable drug delivery platform. Preclinical studies report high encapsulation efficiencies for daunorubicin in various formulations. For example, pH-sensitive liposomes composed of DOPE, cholesterol, DSPE-mPEG, cardiolipin, and stearic acid have demonstrated an EE% of over 90%. nih.gov Similarly, casein-based nanoparticles have also shown high entrapment efficiency, which can be modulated by adjusting the polymer-to-drug ratio. mdpi.com

The release kinetics of the drug from the nanocarrier is another crucial factor. An ideal system would remain stable in systemic circulation and release its payload specifically at the target site. nih.gov Many advanced formulations are designed to be stimuli-responsive. For instance, pH-sensitive liposomes exhibit rapid drug release profiles in acidic environments (pH 5.5), characteristic of tumor microenvironments, while retaining the drug at physiological pH (7.4). nih.gov This triggered release is often achieved by using lipids like dioleoylphosphatidylethanolamine (DOPE), which undergoes a phase transition from a lamellar to an inverted hexagonal phase in acidic conditions, destabilizing the liposome (B1194612) and releasing the encapsulated drug. nih.gov Disulfide cross-linked nanomicelles have also been developed, which are stable in circulation but are designed to break apart and release their drug load in the reducing intracellular environment of cancer cells. nih.gov

Table 1: Encapsulation Efficiency and Release Characteristics of Daunorubicin Formulations

| Formulation Type | Composition Highlights | Encapsulation Efficiency (EE%) | Release Trigger/Kinetics | Source(s) |

|---|---|---|---|---|

| pH-Sensitive Liposomes | DOPE/cholesterol/DSPE-mPEG/cardiolipin/SA | >90% | Rapid release at acidic pH (5.5) within 1 hour. nih.gov | nih.gov |

| Casein-Based Nanoparticles | Sodium caseinate, calcium ions | Dependent on polymer-to-drug ratio | pH-dependent, prolonged release. mdpi.com | mdpi.com |

| Disulfide Cross-linked Micelles | Cholic acid, cysteine, PEG | Not specified | Release in reducing intracellular environment. nih.gov | nih.gov |

| Liposomes (CPX-351) | Cytarabine:Daunorubicin (5:1 molar ratio) | Not specified | Drug retention modulated by Cu(gluconate)₂/TEA buffer system. researchgate.net | researchgate.net |

| Silica-Coated Liposomes | DPPC, TEOS | 72.4% | Sustained release profile. researchgate.net | researchgate.net |

Note: This table is generated based on available data for daunorubicin and its derivatives.

The efficacy of a nanocarrier system is highly dependent on its ability to be taken up by cancer cells and deliver the drug to its intracellular site of action, primarily the nucleus. frontiersin.org Preclinical in vitro studies are essential to evaluate the cellular uptake and subsequent intracellular trafficking of these formulations. Fluorescence microscopy and flow cytometry are common techniques used for this purpose. nih.govnih.gov

Studies have shown that nanocarrier-mediated delivery can significantly enhance the intracellular accumulation of daunorubicin compared to the free drug. frontiersin.orgnih.gov For example, functionalized nickel nanoparticles have been shown to improve the permeability of the cell membrane, leading to a synergistic effect on cytotoxicity in leukemia cells. nih.gov The intracellular uptake of doxorubicin (B1662922), a closely related anthracycline, was found to be at least 10 times higher when delivered as a free solution compared to a liposomal formulation, though the liposomal formulation can offer other advantages like reduced systemic toxicity. nih.gov

Once internalized, often through endocytosis, the nanocarrier must release the drug, which then needs to travel to the nucleus. The acidic environment of endosomes and lysosomes can trigger drug release from pH-sensitive carriers. nih.govnih.gov The intracellular distribution can be visualized using fluorescently labeled drugs, confirming their accumulation in the nucleus where they can intercalate with DNA and exert their cytotoxic effect. frontiersin.org

Bioconjugate Strategies for Targeted Delivery

Bioconjugation involves covalently linking a drug to a targeting moiety, such as a peptide or an oligonucleotide, to direct the therapeutic agent specifically to cancer cells. bioscientifica.comnih.gov This strategy aims to increase drug concentration at the tumor site, thereby enhancing efficacy and reducing off-target toxicity.

A promising strategy for targeted cancer therapy involves using peptides that bind to receptors overexpressed on the surface of cancer cells. nih.govbioscientifica.com The gonadotropin-releasing hormone (GnRH) receptor is frequently overexpressed in various cancers, including breast, ovarian, and prostate cancer. nih.govnih.gov Consequently, GnRH and its analogs, like the sea lamprey isoform GnRH-III, have been developed as targeting moieties for drug delivery systems. nih.govbioscientifica.com

Preclinical research has focused on synthesizing conjugates of daunorubicin with GnRH-III. nih.govbioscientifica.com In many of these conjugates, daunorubicin is linked to the peptide via an oxime bond. bioscientifica.comresearchgate.net These bioconjugates have demonstrated significant, dose-dependent cytotoxic activity against human cancer cell lines such as MCF-7 (breast) and HT-29 (colon). bioscientifica.com The mechanism involves the GnRH analog guiding the conjugate to the cancer cell surface, where it binds to the GnRH receptor, leading to the internalization of the entire complex. bioscientifica.com Inside the cell, the linker is cleaved, often within the acidic environment of endosomes or by specific enzymes like cathepsin B, releasing the free drug to act on its target. researchgate.netelte.hu Studies have shown that modifying the amino acid sequence of the GnRH-III peptide can improve cellular uptake and enhance the antitumor activity of the conjugate. nih.govnih.gov

Table 2: Preclinical Findings on GnRH-III-Daunorubicin Conjugates

| Conjugate Description | Linker Type | Key In Vitro/In Vivo Finding | Source(s) |

|---|---|---|---|

| GnRH-III-Daunorubicin | Oxime bond | Showed significant cytotoxicity on MCF-7 and HT-29 human cancer cells. bioscientifica.com | bioscientifica.com |

| GnRH-III-[²ΔHis,³d-Tic,⁴Lys(Bu),⁸Lys(Dau=Aoa)] | Oxime bond | Increased cancer cell growth inhibitory effect and improved cellular uptake compared to lead compound. nih.govnih.gov | nih.govnih.gov |

| GnRH-III-Dau (with Val-Ala or Val-Cit linker) | Cathepsin B-cleavable dipeptide + PABC spacer | Showed significant antiproliferative activity on A2780 ovarian cancer cells; cleavage confirmed by lysosomal degradation studies. researchgate.netelte.hu | researchgate.netelte.hu |

| Non-cleavable GnRH-III-Dau conjugates | Non-cleavable linker | Strongly decreased growth inhibitory effect compared to cleavable counterparts. elte.hu | elte.hu |

Note: This table summarizes data for daunorubicin (Dau) conjugates as specific ethyl-daunorubicin data is limited.

Another advanced targeting strategy involves the conjugation of daunorubicin to oligonucleotides. This approach aims to deliver the cytotoxic drug to a specific DNA sequence within the cancer cell, offering a high degree of target specificity. nih.govresearchgate.net Triplex-forming oligonucleotides (TFOs) are short strands of DNA that can bind to the major groove of a specific duplex DNA sequence, forming a stable triple helix structure. nih.gov

pH-Sensitive and Stimuli-Responsive Delivery Systems for Enhanced Preclinical Efficacy

Stimuli-responsive nanocarriers are engineered to release their drug payload in response to specific triggers present in the tumor microenvironment or within cancer cells. pharmacoj.comresearchgate.netnih.gov These triggers can be internal (e.g., pH, redox potential, enzymes) or external (e.g., temperature, light). pharmacoj.comnih.govnih.gov This "smart" delivery approach enhances site-specific drug release, which can improve therapeutic efficacy and reduce systemic side effects. pharmacoj.comresearchgate.net

The acidic microenvironment of solid tumors (extracellular pH ~6.5) and the even lower pH within intracellular compartments like endosomes and lysosomes (pH 4.5-6.0) are widely exploited triggers for drug delivery. nih.govmdpi.commedscape.com pH-sensitive liposomes and nanoparticles are designed to be stable at the physiological pH of blood (7.4) but to destabilize and release their contents upon encountering lower pH levels. nih.govnih.gov As mentioned previously, formulations containing DOPE are a prime example; the acidic environment induces a structural change in the lipid, leading to the rapid release of the encapsulated drug. nih.gov Studies on doxorubicin have shown that pH-sensitive polymeric nanoparticles can degrade quickly in a weak acidic environment, leading to higher intracellular drug concentrations and superior anti-tumor efficacy compared to the free drug. drpress.org

Besides pH, other stimuli are also being investigated in preclinical models. pharmacoj.commdpi.com Enzyme-responsive systems utilize the fact that certain enzymes, such as matrix metalloproteinases (MMPs), are overexpressed in tumor tissues. pharmacoj.comnih.gov Nanocarriers can be designed with peptide linkers that are specifically cleaved by these enzymes, triggering drug release. pharmacoj.com Redox-responsive systems exploit the higher concentration of reducing agents like glutathione (B108866) inside cancer cells compared to the extracellular environment. nih.gov Nanocarriers constructed with disulfide bonds can be cleaved in this reducing environment, leading to intracellular drug release. nih.gov These multi-responsive systems hold great promise for achieving highly controlled and targeted drug delivery in preclinical cancer models. mdpi.comresearchgate.net

Q & A

What experimental methodologies are used to elucidate the molecular mechanisms of Ethyl Daunorubicin's DNA intercalation and topoisomerase II inhibition?

This compound primarily acts via intercalation into DNA helices, disrupting replication and transcription. Advanced techniques such as equilibrium dialysis, fluorescence spectroscopy, and circular dichroism are employed to quantify binding affinities and conformational changes in DNA . Molecular dynamics simulations (e.g., amber force field modeling) further validate stereospecific interactions, particularly with left-handed Z-DNA . Topoisomerase II inhibition is assessed using gel electrophoresis to detect DNA cleavage complexes and enzyme activity assays .

How do cytogenetic risk and molecular subgroups (e.g., FLT3-ITD, NPM1) influence response to high-dose this compound in AML?

Subgroup analyses from randomized trials (e.g., ECOG-E1900) demonstrate that patients with intermediate cytogenetic risk or mutations in FLT3-ITD or NPM1 exhibit significantly improved overall survival (HR = 0.50–0.68) when treated with high-dose daunorubicin (90 mg/m²) . Multivariable Cox regression models adjust for covariates like age and cytogenetics, revealing hazard ratios (HR) with 95% confidence intervals (CI) to quantify survival benefits .

What pharmacokinetic challenges arise from this compound's metabolism by daunorubicin reductase, and how are they addressed experimentally?

Daunorubicin reductase, ubiquitous in mammalian tissues, converts this compound to its active metabolite, daunorubicinol. High-performance liquid chromatography (HPLC) coupled with spectrofluorimetry is used to quantify plasma concentrations of both compounds . Enzyme kinetics (e.g., Michaelis-Menten parameters) are determined using tissue homogenates, while in vivo studies correlate metabolite levels with cardiotoxicity or myelosuppression .

How do enantiomers of this compound exhibit chiral selectivity in binding to DNA, and what implications does this have for drug design?

(+)-Daunorubicin preferentially binds right-handed B-DNA, while its enantiomer (−)-daunorubicin targets left-handed Z-DNA. This stereospecificity is quantified via fluorescence quenching assays and X-ray crystallography . Hybrid compounds, such as daunorubicin dimers linked by triazole groups, are synthesized using click chemistry to enhance binding avidity and overcome resistance .

What signaling pathways (e.g., sphingomyelin-ceramide, MAPK) mediate this compound-induced apoptosis, and how are they experimentally validated?

Daunorubicin activates the sphingomyelin-ceramide pathway via acid sphingomyelinase, measured by ceramide quantification using mass spectrometry. Stress-activated protein kinases (SAPK/JNK) and nuclear factor κB (NF-κB) are profiled via Western blotting or luciferase reporter assays . Knockout murine models or siRNA silencing validate pathway-specific contributions to apoptosis .

How can conflicting clinical trial data on high-dose this compound's efficacy in older AML patients be reconciled?

Meta-analyses of trials (e.g., Group 1 vs. Group 2 studies) reveal heterogeneity in outcomes due to age stratification (e.g., <65 vs. ≥65 years) and cytogenetic risk . Fixed-effects models (I² < 50%) are applied to pooled hazard ratios (HR) for overall survival, while sensitivity analyses exclude studies with outlier event rates .

What strategies mitigate this compound-induced myelosuppression without compromising antileukemic efficacy?

Dexrazoxane, an iron chelator, reduces myelosuppression by inhibiting topoisomerase IIβ-mediated DNA damage. Colony-forming unit (CFU) assays using human hematopoietic progenitors quantify protection (IC₅₀ shifts) . Murine models show dexrazoxane co-administration (10–100 mg/kg) preserves white blood cell counts without altering daunorubicin's area under the curve (AUC) .

How does P-glycoprotein (P-gp) overexpression contribute to this compound resistance, and what inhibitors restore sensitivity?

P-gp efflux is measured using radiolabeled daunorubicin accumulation assays in resistant cell lines (e.g., K562/ADR). Competitive inhibition by QZ59-RRR (Ki = 1.9 μM) is modeled via nonlinear regression of transport kinetics . Synergistic indices (e.g., Combination Index <1) are calculated using Chou-Talalay assays to validate P-gp inhibitors .

What in vitro and in vivo models best recapitulate this compound's cardiotoxicity for preclinical screening?

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to quantify reactive oxygen species (ROS) via dichlorofluorescein assays. In vivo, murine models (e.g., C57BL/6) treated with cumulative doses (15–20 mg/kg) develop left ventricular dysfunction, assessed by echocardiography .

How do hybrid compounds (e.g., WP631) enhance this compound's therapeutic index compared to monomeric forms?

WP631, a dimeric daunorubicin linked by p-xylene, exhibits 2–5-fold higher DNA binding affinity (Kd = 10⁻⁸ M vs. 10⁻⁶ M for monomers) via surface plasmon resonance (SPR) . X-ray crystallography reveals dual intercalation into adjacent base pairs, reducing off-target effects in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products